molecular formula C15H26N2O4 B4026463 N,N'-bis(tetrahydrofuran-2-ylmethyl)pentanediamide CAS No. 52449-99-7

N,N'-bis(tetrahydrofuran-2-ylmethyl)pentanediamide

Cat. No.: B4026463
CAS No.: 52449-99-7
M. Wt: 298.38 g/mol
InChI Key: DVPYZMXIVHCJCH-UHFFFAOYSA-N
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Description

N,N’-bis(tetrahydrofuran-2-ylmethyl)pentanediamide is a chemical compound with the molecular formula C15H26N2O4 It is characterized by the presence of two tetrahydrofuran rings attached to a pentanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(tetrahydrofuran-2-ylmethyl)pentanediamide typically involves the reaction of tetrahydrofuran-2-ylmethylamine with pentanediamide under specific conditions. One common method includes the use of (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate . The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of N,N’-bis(tetrahydrofuran-2-ylmethyl)pentanediamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be integrated into the industrial process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(tetrahydrofuran-2-ylmethyl)pentanediamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran rings can be oxidized to form corresponding lactones.

    Reduction: The amide groups can be reduced to amines under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydrofuran rings can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of lactones.

    Reduction: Formation of diamines.

    Substitution: Formation of substituted tetrahydrofuran derivatives.

Mechanism of Action

The mechanism of action of N,N’-bis(tetrahydrofuran-2-ylmethyl)pentanediamide involves its interaction with specific molecular targets. The tetrahydrofuran rings can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The amide groups can form coordination complexes with metal ions, affecting catalytic processes and molecular recognition events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(tetrahydrofuran-2-ylmethyl)pentanediamide stands out due to its dual tetrahydrofuran rings, which provide unique steric and electronic properties. This structural feature enhances its ability to form stable complexes and participate in diverse chemical reactions, making it a versatile compound in various applications.

Properties

IUPAC Name

N,N'-bis(oxolan-2-ylmethyl)pentanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c18-14(16-10-12-4-2-8-20-12)6-1-7-15(19)17-11-13-5-3-9-21-13/h12-13H,1-11H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPYZMXIVHCJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCCC(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601214618
Record name N1,N5-Bis[(tetrahydro-2-furanyl)methyl]pentanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52449-99-7
Record name N1,N5-Bis[(tetrahydro-2-furanyl)methyl]pentanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52449-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N5-Bis[(tetrahydro-2-furanyl)methyl]pentanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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